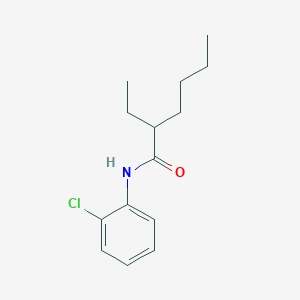

N-(2-chlorophenyl)-2-ethylhexanamide

Description

N-(2-Chlorophenyl)-2-ethylhexanamide is an amide derivative featuring a 2-chlorophenyl group attached to the nitrogen atom of a 2-ethylhexanamide chain. The 2-chlorophenyl moiety introduces electron-withdrawing effects, while the ethylhexanamide side chain contributes to lipophilicity, influencing solubility and biological interactions .

Properties

Molecular Formula |

C14H20ClNO |

|---|---|

Molecular Weight |

253.77 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-ethylhexanamide |

InChI |

InChI=1S/C14H20ClNO/c1-3-5-8-11(4-2)14(17)16-13-10-7-6-9-12(13)15/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17) |

InChI Key |

IQDHKBOTBNFASH-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=CC=C1Cl |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC=CC=C1Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Chlorophenyl)-2-phenoxyacetamide (CAS 18861-21-7)

- Structural Differences: Replaces the ethylhexanamide chain with a phenoxyacetamide group.

- Likely higher melting point due to rigid aromatic systems (analogous to compounds in , e.g., T109: 131.4°C in ethanol) .

- Electronic Effects : The absence of an alkyl chain reduces lipophilicity, which may decrease membrane permeability compared to the target compound .

2-Ethyl-N-(2-ethylphenyl)hexanamide (CAS 349120-47-4)

- Structural Differences : Substitutes the 2-chlorophenyl group with a 2-ethylphenyl group.

- Physico-Chemical Properties: Molecular Formula: C₁₆H₂₅NO; Molar Mass: 247.38 g/mol. The ethyl group on the phenyl ring is electron-donating, contrasting with the electron-withdrawing chlorine in the target compound. This difference may alter reactivity in electrophilic substitutions .

- Crystallography: Ethyl substituents could lead to less dense crystal packing compared to the chloro analog, as seen in related structures (e.g., monoclinic vs. tetragonal systems in ) .

2-Ethyl-N-(2-methoxy-5-nitrophenyl)hexanamide (CAS 333441-95-5)

- Structural Differences : Incorporates methoxy and nitro groups on the phenyl ring.

- Methoxy groups can engage in hydrogen bonding, influencing solubility and intermolecular interactions .

- Biological Implications : Nitro groups are often associated with antimicrobial activity, suggesting possible divergences in bioactivity compared to the chloro-substituted target .

Key Research Findings

Influence of Substituents on Electronic Properties

- 35Cl NQR Frequencies : Alkyl side chains (e.g., ethylhexanamide) lower 35Cl NQR frequencies compared to aryl or chlorinated alkyl groups. This indicates reduced electron density at the chlorine atom in the target compound relative to analogs like N-(2,6-dichlorophenyl)-acetamide .

- Crystal Structure Analysis : Side-chain substitution (e.g., ethylhexanamide) affects C(S)-C(O) bond lengths (1.50–1.54 Å in related compounds) but has minimal impact on other bond parameters. This suggests similar backbone stability across analogs .

Physico-Chemical Trends

- Melting Points : Compounds with aromatic side chains (e.g., T109 in : 131.4°C) generally exhibit higher melting points than aliphatic analogs. The target compound’s melting point is expected to be lower than T109 but higher than purely aliphatic amides .

Data Tables

Table 1: Comparative Physico-Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.